
2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene
Overview
Description
2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene is an organic compound that belongs to the class of halogenated alkenes It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring and a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3-fluorobenzene and allyl bromide.
Bromination: The first step involves the bromination of allyl bromide to introduce the bromine atom at the desired position on the propene chain.
Coupling Reaction: The brominated allyl compound is then subjected to a coupling reaction with 4-chloro-3-fluorobenzene in the presence of a suitable catalyst, such as palladium, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions using continuous flow reactors. These methods ensure high yield and purity of the final product while minimizing the production of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or amines, and the reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in non-polar solvents.
Major Products Formed
Substitution: Formation of substituted alkenes or alcohols.
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluorophenylboronic acid
- 3-Fluorophenylboronic acid
- 4-Fluorophenylboronic acid
Uniqueness
2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene is unique due to the specific arrangement of halogen atoms and the propene chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene is a halogenated organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring both bromine and halogen substituents, enhances its reactivity and interaction capabilities with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
- Molecular Formula : CHBrClF
- Molecular Weight : 249.51 g/mol
- Boiling Point : 258.0 ± 35.0 °C (predicted)
- Density : 1.530 ± 0.06 g/cm³ (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of halogen atoms can significantly enhance the compound's binding affinity and selectivity, leading to various biological effects, including enzyme inhibition and receptor modulation.
Enzyme Inhibition
Preliminary studies suggest that this compound may exhibit enzyme inhibition properties. The halogenated structure is believed to facilitate stronger interactions with active sites of enzymes, potentially leading to therapeutic applications in drug development.
Anticancer Potential
Research indicates that compounds with similar structural features may possess anticancer properties. The unique electronic properties imparted by the bromine and chlorine substituents could enhance the compound's ability to modulate pathways involved in cancer cell proliferation.
Research Findings and Case Studies
Properties
IUPAC Name |
4-(2-bromoprop-2-enyl)-1-chloro-2-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClF/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBWEXHPBWYOAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=C(C=C1)Cl)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373610 | |
Record name | 4-(2-bromoprop-2-enyl)-1-chloro-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842140-30-1 | |
Record name | 4-(2-Bromo-2-propen-1-yl)-1-chloro-2-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=842140-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-bromoprop-2-enyl)-1-chloro-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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